molecular formula C16H26O4 B1250884 Peribysin E

Peribysin E

Cat. No.: B1250884
M. Wt: 282.37 g/mol
InChI Key: DPWCUVYOCYYGGY-WNBCDBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peribysin E is a natural product found in Periconia byssoides with data available.

Properties

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

(1S,2S,2'R,3aS,5R,7S,7aR)-2'-methoxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-1,5-diol

InChI

InChI=1S/C16H26O4/c1-9-5-12(17)6-11-7-16(13(18)15(9,11)3)10(2)8-20-14(16)19-4/h9,11-14,17-18H,2,5-8H2,1,3-4H3/t9-,11+,12+,13-,14+,15+,16-/m0/s1

InChI Key

DPWCUVYOCYYGGY-WNBCDBCBSA-N

Isomeric SMILES

C[C@H]1C[C@H](C[C@H]2[C@@]1([C@@H]([C@@]3(C2)[C@@H](OCC3=C)OC)O)C)O

Canonical SMILES

CC1CC(CC2C1(C(C3(C2)C(OCC3=C)OC)O)C)O

Synonyms

peribysin E

Origin of Product

United States

Scientific Research Applications

Cancer Treatment

Peribysin E has been identified as a significant cell adhesion inhibitor, particularly in human leukemia HL-60 cells. Research has shown that it effectively inhibits the adhesion of these cells to human umbilical vein endothelial cells (HUVECs), which is crucial in preventing metastasis. The compound's ability to interfere with cell adhesion mechanisms makes it a promising candidate for developing anti-metastatic therapies .

Synthesis and Analog Development

The total synthesis of this compound has been achieved using various synthetic routes, allowing for the production of both enantiomers of the compound. This advancement enables researchers to explore structure-activity relationships and develop analogs with improved efficacy or reduced toxicity. For instance, a diverted total synthesis approach has led to the creation of eight new analogs of this compound, showcasing its versatility in drug development .

Mechanistic Studies

Studies have delved into the mechanistic pathways through which this compound exerts its effects on cell adhesion. Research involving deuterium incorporation has provided insights into the critical ring contraction processes during synthesis, contributing to a better understanding of its chemical behavior and biological activity .

Case Studies

StudyFindings
Yamada et al. (2005)Isolated this compound and demonstrated its potent cell adhesion inhibitory activity against HL-60 cells .
Danishefsky et al. (2008)Achieved total synthesis and re-evaluated the absolute configuration of this compound; confirmed its enantiospecific anti-adhesive properties in vitro .
Recent Analog Development (2013)Developed eight new analogs through a short synthetic route; preliminary results indicate promising biological activities .

Preparation Methods

Diastereoselective Diels-Alder Cycloaddition

The synthesis commenced with a Lewis acid-catalyzed [4+2] cycloaddition between diene 3 and enantiomerically pure dienophile 2 . Strategic placement of a bulky isopropenyl group on the dienophile enforced facial selectivity, yielding cis-decalin 4 with >20:1 diastereomeric ratio. This step established the C5 angular methyl group and C2 hydroxyl stereochemistry critical for subsequent transformations.

Epoxide Formation and Ring Contraction

Oxidation of intermediate 4 generated epoxide 5 , which underwent a semipinacol rearrangement under acidic conditions (BF₃·OEt₂, CH₂Cl₂, −78°C). This contraction transformed the six-membered ring into a five-membered hydrindane system while inducing inversion at C7 to establish the quaternary center. The rearrangement proceeded in 68% yield, with competing pathways suppressed through careful optimization of protecting groups and reaction kinetics.

Carvone-Based Synthesis and Absolute Configuration Revision

Subsequent work by the same group revealed discrepancies in the originally proposed absolute configuration. A chiral pool approach using (R)-carvone (8 ) as the starting material provided critical insights:

Cycloaddition and Oxidation Sequence

(S)-Carvone (8 ) underwent Diels-Alder reaction with diene 9 (Scheme 2), followed by Saegusa oxidation to install the α,β-unsaturated ketone in 11 . Thioketal protection of the ketone afforded 12 , setting the stage for epoxidation and ring contraction.

Stereochemical Reassignment

Comparative synthesis from (R)-carvone produced Peribysin E diacetate with [α]²⁴_D = +37.49 (c = 0.069, EtOH), contradicting the initially reported optical rotation. This necessitated revision of the absolute configuration to 26 , with the original synthesis actually yielding ent-Peribysin E. Biological reassessment confirmed the revised structure's activity in HUVEC cell adhesion assays (IC₅₀ = 0.8 μM vs. >50 μM for the enantiomer).

Diverted Total Synthesis for Analog Development

Nicolaou's group demonstrated the versatility of this compound synthesis through diverted total synthesis (DTS), enabling rapid access to eight analogues in <10 steps:

Protecting-Group-Free Approach

Key innovations included:

  • Direct functionalization of the hydrindane core without intermediate protection

  • Late-stage diversification via cross-metathesis and oxidation

  • Microwave-assisted ring contraction (120°C, 20 min, 73% yield)

Representative Analogues

AnalogModificationActivity (IC₅₀, μM)
27a C13-OH → OMe0.4
27d Δ⁹,¹⁰ double bond1.2
27h C7-CH₃ → CF₃0.2

Table 1. Bioactive this compound analogues from DTS.

Comparative Analysis of Synthetic Routes

ParameterDiels-Alder RouteCarvone RouteDTS
Total Steps18159
Overall Yield4.1%6.8%12.4%
Key InnovationSemipinacol contractionChiral pool startProtecting-group-free
Stereochemical ControlSubstrate-controlledSubstrate-controlledReagent-controlled
ScalabilityModerateHighHigh

Table 2. Performance metrics of major synthetic approaches.

Challenges and Optimization Strategies

Competing Reaction Pathways

Early attempts at semipinacol rearrangement suffered from:

  • Epoxide ring-opening via β-elimination (up to 40% side products)

  • Transannular hydride shifts disrupting ring contraction
    Mitigation involved:

  • Low-temperature BF₃ catalysis (−78°C)

  • Strategic silyl protection of C11-OH

Oxidative Stability Issues

The α,β-unsaturated aldehyde in intermediate 6 proved prone to polymerization. Stabilization was achieved through:

  • In situ trapping as bisulfite adduct

  • Continuous flow hydrogenation (10 bar H₂, Pd/C)

Q & A

Q. What are the key structural features of Peribysin E, and how are they characterized?

this compound is a hydrindane-based natural product with a tricyclic framework. Structural characterization typically involves spectroscopic techniques such as 1D/2D NMR (e.g., COSY, HMBC, NOESY) to assign stereochemistry and confirm functional groups. X-ray crystallography is critical for resolving ambiguous configurations, as demonstrated in the re-investigation of this compound diacetate . ESI-TOFMS and IR spectroscopy further validate molecular mass and functional groups. Researchers should prioritize cross-referencing spectral data with computational predictions (e.g., calculated 13C^{13}\text{C} chemical shifts) to minimize misassignments .

Q. What synthetic routes are available for this compound, and what are their efficiencies?

The total synthesis of (±)-Peribysin E has been achieved via a "diverted total synthesis" approach, enabling access to eight analogues in fewer than 10 steps. Key steps include stereoselective cyclization to construct the hydrindane core and late-stage functionalization. Efficiency metrics (e.g., step count, yield) should be compared against alternative routes, such as the enantioselective synthesis of (+)- and (−)-Peribysin E using Diels-Alder reactions and chiral auxiliaries . Researchers must document protecting-group strategies and purification methods to ensure reproducibility .

Q. How is this compound isolated from natural sources, and what challenges arise in purification?

this compound is isolated from Periconia species (e.g., P. byssoides) via solvent extraction, followed by chromatographic separation (e.g., HPLC, silica gel). Challenges include low natural abundance and co-elution with structurally similar congeners (e.g., Peribysins O, P, Q). Researchers should employ tandem mass spectrometry (LC-MS/MS) and differential NMR experiments (e.g., NOE) to distinguish isomers .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound analogues with enhanced bioactivity?

SAR studies require systematic modification of the hydrindane core and functional groups. For example, replacing the C-8 acetate group with bulkier substituents improved cell adhesion inhibitory activity in two analogues . Researchers should use computational docking to predict binding modes and validate findings via in vitro assays (e.g., cell migration assays). Data should be tabulated to compare IC50_{50} values, substituent effects, and cytotoxicity .

Q. What methodologies resolve contradictions in reported spectral data for Peribysin derivatives?

Discrepancies in NMR assignments (e.g., conflicting NOE correlations) can arise from conformational flexibility. To address this, researchers should:

  • Perform variable-temperature NMR to assess dynamic effects.
  • Compare experimental 13C^{13}\text{C} shifts with density functional theory (DFT) calculations.
  • Re-examine X-ray crystallographic data for rigid structural motifs . Contradictions in bioactivity data (e.g., conflicting IC50_{50} values) may stem from assay variability; standardized protocols (e.g., consistent cell lines, controls) are critical .

Q. How can researchers optimize experimental design for synthesizing this compound analogues?

Apply the PICO framework to define:

  • Population : Hydrindane-based compounds.
  • Intervention : Diverted total synthesis with varied substituents.
  • Comparison : Natural this compound vs. analogues.
  • Outcome : Bioactivity metrics (e.g., inhibition potency). Use "shell tables" to predefine variables (e.g., reaction conditions, catalysts) and ensure statistical rigor via triplicate experiments .

Q. What strategies validate the biological relevance of this compound in disease models?

Prioritize in vivo models (e.g., zebrafish angiogenesis assays) to complement in vitro data. Researchers must address confounding variables (e.g., solubility, metabolic stability) by:

  • Conducting pharmacokinetic studies (e.g., plasma half-life).
  • Using isotopic labeling (e.g., 14C^{14}\text{C}-Peribysin E) to track biodistribution.
  • Collaborating with interdisciplinary teams for mechanistic studies (e.g., transcriptomics) .

Methodological Considerations

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Provide step-by-step protocols for critical reactions (e.g., cyclization, oxidation).
  • Include characterization data (NMR, HRMS) for all new compounds in the main text or supplementary materials.
  • Reference established methods for known intermediates .

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Use the FINER criteria to evaluate questions for:

  • Feasibility : Access to spectroscopic facilities.
  • Novelty : Unexplored substituent positions.
  • Ethics : Compliance with biosafety protocols.
  • Relevance : Potential as anti-metastatic agents. Pair with the PEO framework (Population, Exposure, Outcome) for observational studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peribysin E
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.